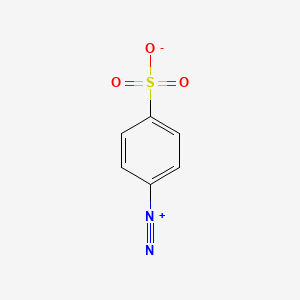

4-Diazoniobenzenesulfonate

Description

Significance of Aryl Diazonium Salts in Contemporary Chemical Sciences

Aryl diazonium salts, with the general formula ArN₂⁺X⁻, are a cornerstone of modern synthetic organic chemistry, prized for their role as versatile intermediates. allen.inallrounder.aiijcrt.org Their primary significance lies in the exceptional ability of the diazonium group (-N₂⁺) to be replaced by a wide variety of functional groups, a process facilitated by the loss of a very stable nitrogen molecule (N₂). unacademy.comallen.in This allows for the synthesis of substituted aromatic compounds that are often difficult or impossible to prepare through direct substitution reactions. unacademy.comunacademy.comallrounder.ai

Key applications demonstrating their importance include:

Synthesis of Aryl Halides: Reactions like the Sandmeyer reaction utilize copper(I) halides to replace the diazonium group with chlorine or bromine, while the Balz–Schiemann reaction is used to introduce fluorine. unacademy.comijcrt.orgthieme-connect.de The synthesis of aryl iodides can also be readily achieved. unacademy.com

Introduction of Other Functional Groups: The diazonium group can be substituted by cyano (-CN), hydroxyl (-OH), and nitro (-NO₂) groups, providing access to a vast array of aromatic derivatives. allen.inallrounder.ai

Azo Coupling Reactions: Diazonium salts act as electrophiles in reactions with electron-rich aromatic compounds like phenols and anilines to form azo compounds. allen.innptel.ac.in These products are intensely colored and form the basis of the extensive azo dye and pigment industry. unacademy.comunacademy.com

Materials Science and Nanotechnology: In recent years, aryl diazonium salts have been increasingly used for the surface modification and functionalization of materials, including carbon nanotubes and nanoparticles. ijcrt.orgresearchgate.net

The conversion of a primary aromatic amine into a diazonium salt, known as diazotization, makes a wide range of substituted anilines available as starting materials for these transformations, solidifying the role of diazonium salts as indispensable tools in both industrial and academic research. unacademy.comijcrt.org

Historical Development and Evolution of Research on Arenediazonium Sulfonates

The field of diazonium salt chemistry began in 1858 with the discovery by the German chemist Peter Griess, whose work on the reaction of aromatic amines with nitrous acid laid the groundwork for the synthetic dye industry. ucv.roresearchgate.net Early research quickly revealed a significant challenge: many simple diazonium salts, particularly in their dry, solid state, are unstable and potentially explosive. allen.inksu.kz This critical issue spurred research into developing safer, more stable, and more easily handled diazonium compounds.

A pivotal development in this area was the investigation of arenediazonium salts with different counter-anions, leading to the study of sulfonates. It was discovered that the addition of aromatic sulfonic acids, such as naphthalenesulfonic acids, to solutions of diazonium ions resulted in the formation of stable precipitates that could be filtered, dried, and stored without significant danger. ksu.kz These sulfonated salts could be redissolved in water and used in subsequent reactions, retaining the characteristic reactivity of the diazonium ion. ksu.kz

The evolution of this research led to the specific focus on compounds like 4-diazoniobenzenesulfonate, which is derived from the diazotization of sulfanilic acid. ucv.ro Researchers determined that this compound exists as a stable zwitterion (or inner salt), where the negatively charged sulfonate group (SO₃⁻) internally balances the positively charged diazonium group (N₂⁺). ucv.roresearchgate.netthieme-connect.de This intramolecular stabilization makes it significantly less hazardous than salts with simple anions like chlorides or nitrates. allen.inksu.kz The enhanced stability of arenediazonium sulfonates was a crucial step in transforming diazonium chemistry from a delicate laboratory procedure into a robust and widely applicable synthetic methodology. researchgate.net

Scope and Research Imperatives for this compound Chemistry

The unique combination of reactivity and stability in this compound has established it as a compound of significant interest in ongoing and future chemical research. The scope of its application is expanding beyond traditional uses into advanced and sustainable technologies.

Current and future research imperatives include:

Advanced Materials Synthesis: A primary research focus is the use of this compound for the surface functionalization of various materials. It is employed to introduce sulfonic acid groups onto carbon-based materials like graphene, activated carbon, and carbon nanotubes. researchgate.netsci-hub.semdpi.com This modification is critical for creating novel materials for applications in catalysis, pollutant removal, and energy storage. researchgate.netsci-hub.se

Development of Solid Acid Catalysts: The sulfonation of carbonaceous materials using this compound is a key strategy for producing novel solid acid catalysts. rsc.orgbohrium.com These catalysts are being investigated for environmentally friendly chemical processes, such as the production of furfural (B47365) from xylose (a biomass-derived sugar) and the transesterification of oils to produce biodiesel. researchgate.netbohrium.com The catalyst's reusability and high activity are areas of active development. rsc.org

Organic and Dye Synthesis: It continues to be a vital reagent for producing azo dyes, where the sulfonate group often enhances the water solubility and lightfastness of the final product. ucv.rovulcanchem.com Its use in coupling reactions with various aromatic and heterocyclic amines to create novel compounds remains an active area of synthetic exploration. psgcas.ac.inmdpi.com

Biochemical Probes: In biochemistry, this compound serves as a reagent for the chemical modification of proteins. ontosight.ai Specifically, it can react with amino acid residues like lysine, allowing researchers to probe protein structure and function. ontosight.ai

The ongoing exploration of this compound chemistry is driven by the need for efficient, stable, and versatile chemical tools to address challenges in green chemistry, materials science, and biotechnology.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| IUPAC Name | This compound | nih.govchemspider.com |

| Synonyms | p-Diazobenzenesulfonic acid, Diazosulfanilic acid | ontosight.aisigmaaldrich.comcymitquimica.com |

| CAS Number | 305-80-6 | nih.govchemsynthesis.comsigmaaldrich.com |

| Molecular Formula | C₆H₄N₂O₃S | ontosight.aichemsynthesis.com |

| Molecular Weight | 184.17 g/mol | nih.govsigmaaldrich.com |

| Appearance | Powdery white precipitate or yellow to orange solid | cymitquimica.comprepchem.com |

| Structure | Zwitterion (inner salt) | ucv.roresearchgate.net |

| Melting Point | 104 °C | ucv.roresearchgate.net |

| Solubility | Soluble in water | allen.incymitquimica.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Observation | Source(s) |

| Infrared (IR) Spectroscopy | Characterization using FT-IR has been reported to confirm the structure and functional groups of the compound and its derivatives. | rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR have been used to characterize products synthesized using this compound. | researchgate.netbohrium.com |

| X-ray Photoelectron Spectroscopy (XPS) | Used to analyze surfaces functionalized with this compound, confirming the presence of sulfur and nitrogen. | rsc.orgresearchgate.net |

| Raman Spectroscopy | FT-Raman spectra have been used to characterize compounds synthesized from 4-sulfobenzenediazonium chloride, a closely related precursor. The diazonium group (N≡N) typically shows a characteristic stretching vibration around 2300 cm⁻¹. | ksu.kzmdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-diazoniobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUIKXVPXLWUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2154-66-7 (Parent) | |

| Record name | p-Diazobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201024057 | |

| Record name | 4-Benzenediazoniumsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-80-6 | |

| Record name | Diazotized sulfanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Diazobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-sulfo-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzenediazoniumsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diazobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIAZOBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPZ6A2S3KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Diazoniobenzenesulfonate

Classical Diazotization Protocols from Aminobenzenesulfonic Acids

⁻O₃SC₆H₄NH₂ + NaNO₂ + 2HCl → ⁻O₃SC₆H₄N₂⁺Cl⁻ + NaCl + 2H₂O semanticscholar.org

The resulting 4-diazoniobenzenesulfonate exists as a stable zwitterion, or inner salt, which can precipitate from the aqueous medium. ucv.ro

The stability of the diazonium salt is highly dependent on the reaction conditions, making strict control of temperature and acidity paramount for a successful synthesis. numberanalytics.comnumberanalytics.com

Temperature: Diazotization reactions are exothermic, and the resulting diazonium salts are often unstable at elevated temperatures, prone to decomposition which releases nitrogen gas. numberanalytics.commaxapress.com Consequently, these reactions are almost universally carried out at low temperatures, typically between 0-5°C, often using an ice bath to maintain this range. numberanalytics.comsemanticscholar.org Lower temperatures slow the rate of decomposition, maximizing the yield of the desired diazonium salt. numberanalytics.comnumberanalytics.com

Acidity: A strongly acidic medium is crucial for the diazotization process. numberanalytics.com The acid serves two main purposes: it converts sodium nitrite (B80452) into the active nitrosating agent, nitrous acid (HNO₂), and it protonates the amine group, which is a necessary step in the reaction mechanism. numberanalytics.comsemanticscholar.org The optimal pH for diazotization is generally below 3. numberanalytics.comnumberanalytics.com The choice of acid can also influence the yield and stability of the product. researchgate.net Hydrochloric acid is commonly used, but sulfuric acid is also an option. semanticscholar.orgresearchgate.net

Table 1: Optimized Conditions for Classical Diazotization

| Parameter | Optimal Range | Rationale |

| Temperature | 0–5 °C | Minimizes decomposition of the unstable diazonium salt. numberanalytics.comsemanticscholar.org |

| pH | < 3 | Ensures formation of the nitrous acid reagent and facilitates the reaction mechanism. numberanalytics.comnumberanalytics.com |

| Reagents | 4-Aminobenzenesulfonic acid, Sodium Nitrite, Mineral Acid (e.g., HCl) | Standard reactants for generating the diazonium salt. semanticscholar.orgatamanchemicals.com |

The purity of the starting materials, particularly the 4-aminobenzenesulfonic acid and sodium nitrite, has a direct impact on the yield and purity of the final this compound. Research has shown that the yields of products derived from commercially available diazonium salts can be significantly influenced by the purity of these precursors. nih.gov

Optimization of Reaction Conditions: Temperature and Acidity Control

Green Chemistry Approaches to this compound Synthesis

In response to growing environmental concerns, green chemistry principles have been applied to the synthesis of diazonium salts, focusing on reducing hazardous waste and improving energy efficiency. ucv.roresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. taylorfrancis.com For reactions involving sulfonic acids and their derivatives, microwave irradiation can dramatically reduce reaction times and improve yields. organic-chemistry.orgmdpi.com This technique provides rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products. organic-chemistry.org While specific studies on the microwave-assisted diazotization of 4-aminobenzenesulfonic acid are not extensively detailed, the successful application of microwaves to related syntheses suggests its high potential in this area. ucv.roorganic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (General Findings)

| Method | Typical Reaction Time | Yield | Key Advantage |

| Conventional Heating | Hours | Often moderate | Well-established methodology. |

| Microwave Irradiation | Minutes | High to excellent organic-chemistry.orgmdpi.com | Process intensification: rapid, energy-efficient, higher yields. taylorfrancis.comorganic-chemistry.org |

A key focus of green chemistry is the replacement of hazardous solvents and reagents with safer, more sustainable alternatives.

Benign Solvents: Water is considered a green solvent and is already the typical medium for the diazotization of sulfanilic acid due to the water solubility of the reactants. researchgate.netcuny.edu

Solid Acid Catalysts: To circumvent the use of corrosive and hazardous mineral acids like HCl and H₂SO₄, various solid acid catalysts have been developed. These catalysts are often reusable, reducing waste and simplifying product workup. researchgate.netresearchgate.nettandfonline.com Examples include:

K-10 Montmorillonite: This clay catalyst has been shown to effectively promote diazotization and subsequent coupling reactions. researchgate.net

Sulfonic Acid Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂-SO₃H): These nanoparticles serve as a recyclable solid acid catalyst for diazotization, enabling the reaction to proceed efficiently at room temperature under solvent-free grinding conditions. researchgate.netrsc.org

Nano Silica Supported Boron Trifluoride (nano BF₃·SiO₂): This solid support allows for rapid diazotization at room temperature, producing stable diazonium salts that are less explosive than their traditional counterparts. tandfonline.com

Biodegradable Reagents: An innovative approach involves replacing mineral acids with biodegradable alternatives. For example, alginic acid, a non-toxic polysaccharide derived from brown algae, has been successfully used to mediate diazotization reactions, offering a sustainable alternative to conventional acids. digitellinc.com

Microwave-Assisted Diazotization Techniques

Industrial-Scale Preparation Methods for Diazonium Salts

The industrial production of diazonium salts, including this compound, presents significant challenges, primarily related to safety and process efficiency. numberanalytics.com The highly exothermic nature of diazotization and the thermal instability of the diazonium salt product create a risk of thermal runaway, which can be difficult to manage in large batch reactors. maxapress.com

To address these challenges, modern industrial synthesis is increasingly moving from traditional batch processes to continuous flow technologies. numberanalytics.com

Continuous Flow Reactors and Microreactors: These systems offer superior heat transfer and precise temperature control, significantly mitigating the risk of uncontrolled exothermic reactions. researchgate.netnumberanalytics.com The small reactor volume at any given time enhances safety. This technology allows for the use of highly concentrated acid and sodium nitrite solutions, which intensifies the process and minimizes the volume of aqueous waste. researchgate.net Studies have demonstrated that high yields can be achieved with very short residence times (e.g., 13-16 seconds) in microreactors. researchgate.net

Process Optimization: Industrial patents often detail specific conditions for large-scale production. For instance, a process for coupling diazonium salts of aminobenzenesulfonic acids specifies an initial pH of about 0.2 to 0.5 and a temperature starting at 5-15°C, which is gradually raised as the reaction progresses. google.com Such stringent control is essential for ensuring product quality and process safety on a multi-kilogram scale. psu.edu

Continuous Flow Reactor Systems for Enhanced Efficiency and Safety

Traditional batch production of diazonium salts like this compound requires careful management of reaction conditions, as the intermediates can be explosive in large quantities. wuxiapptec.com Continuous flow chemistry has emerged as a transformative approach, offering significant improvements in safety and efficiency by performing chemical reactions in a continuously flowing stream. seqens.com

The primary advantages of using continuous flow reactors for diazotization reactions stem from their fundamental design. purdue.edu These systems utilize microreactors or tubular coils with small internal volumes and high surface-area-to-volume ratios. wuxiapptec.comresearchgate.net This configuration provides several key benefits:

Enhanced Safety: The most critical advantage is the minimization of the volume of hazardous diazonium salt present at any given moment. researchgate.net This "in-situ" generation and consumption avoids the accumulation of large quantities of potentially explosive intermediates, drastically reducing safety risks. jove.comresearchgate.net The high surface area of the reactor also allows for superior heat transfer, enabling precise control of exothermic diazotization reactions and preventing thermal runaways that can be a major hazard in large batch reactors. wuxiapptec.comnih.gov

Improved Efficiency and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, mixing, and residence time. seqens.commdpi.com This level of control leads to better reaction kinetics, suppression of side reactions, and consequently, higher yields and product purity. wuxiapptec.com For instance, a diazotization reaction that achieved a 56% yield in a batch process was improved to a 90% yield when conducted in a continuous flow system. wuxiapptec.com

The table below illustrates a comparison between traditional batch processing and continuous flow systems for diazotization reactions, highlighting the typical enhancements in key process parameters.

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Reference |

|---|---|---|---|

| Safety Profile | Risk of hazardous intermediate accumulation and thermal runaway. | Inherently safer due to small reactor volumes and superior heat control. | wuxiapptec.comjove.com |

| Typical Reaction Temperature | Low temperatures often required for control (e.g., <8°C). | Higher temperatures can be used safely to accelerate reactions (e.g., 10-20°C). | jove.comgoogle.comacs.org |

| Heat & Mass Transfer | Often inefficient, leading to localized hot spots and poor mixing. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. | researchgate.netwuxiapptec.com |

| Process Control | Difficult to precisely control parameters throughout the large volume. | Precise and consistent control over temperature, flow rate, and residence time. | seqens.commdpi.com |

| Yield | Often moderate due to side reactions. | Typically higher due to enhanced control and suppression of byproducts. | wuxiapptec.com |

Scalability Considerations in Diazonium Salt Production

Scaling up the production of diazonium salts from the laboratory to an industrial scale presents significant challenges, primarily related to the safety risks of handling large quantities of these thermally unstable compounds. jove.com Continuous flow technology directly addresses these scalability hurdles, providing a more robust and safer pathway for large-scale production. purdue.edu

The key to the scalability of continuous flow systems is that throughput is increased by extending the operation time or by "numbering up" (running multiple reactors in parallel), rather than by increasing the reactor volume. This avoids the dangers associated with large-volume batch reactors. researchgate.net Research has demonstrated the successful and safe production of diazonium salts at a kilogram scale using continuous flow protocols, eliminating the need to isolate the hazardous intermediate. jove.com

A significant strategy enabled by flow chemistry is the "telescoping" of multiple reaction steps. researchgate.netnih.gov In a telescoped process, the crude output from the first reactor (containing the newly formed this compound) is fed directly into a second reactor where it is immediately consumed in a subsequent reaction, such as an azo coupling. purdue.edunih.gov This approach offers several advantages for scalability:

It avoids the isolation, purification, and storage of the unstable diazonium salt. jove.com

It reduces manual handling and potential exposure to hazardous materials.

The following table summarizes findings from various studies on the scalable synthesis of diazonium salts using continuous flow technology, showcasing the high throughput and yields achievable.

| Study Focus | Reactor Type | Key Parameters | Throughput/Yield | Reference |

|---|---|---|---|---|

| Balz-Schiemann Reaction | Micro-channel / CSTR Hybrid | Diazotization: 10°C, 10 min residence time | Kilogram scale, ~70% yield | jove.com |

| General Diazotization | Not specified | Optimized flow conditions | 1 kg of product in 8 h, 90% yield | wuxiapptec.com |

| C.I. Reactive Red 195 Synthesis | Dynamic Tubular Reactor | Total Flow Rate: 2000 mL/min; Residence Time: 71 s (diazotization) | High throughput with stable purity | acs.org |

| Sulfonylurea Synthesis | Chemtrix Kiloflow® | Optimized temperature and residence time | Throughputs up to 592 g/h with >90% yield | google.com |

Reactivity and Mechanistic Pathways of 4 Diazoniobenzenesulfonate

Fundamental Reaction Mechanisms

The core reactivity of 4-diazoniobenzenesulfonate can be understood through three primary mechanistic pathways: electrophilic aromatic substitution, radical dediazonization, and nucleophilic displacement.

Electrophilic Aromatic Substitution Reactions Involving the Diazonium Moiety

In the context of electrophilic aromatic substitution, the diazonium cation (Ar-N₂⁺) acts as a potent electrophile. numberanalytics.comdalalinstitute.com This reactivity is fundamental to azo coupling reactions. The process involves the attack of an electron-rich aromatic compound (the coupling agent), such as a phenol (B47542) or an aniline (B41778) derivative, on the diazonium ion. numberanalytics.comwikipedia.org The reaction typically proceeds through the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. numberanalytics.com Aromaticity is subsequently restored by the loss of a proton, yielding the final azo-coupled product. numberanalytics.com The general mechanism involves the generation of the electrophile (the diazonium ion), its attack on the aromatic ring, formation of the sigma complex, and finally, the departure of a leaving group to give the substituted product. numberanalytics.com

Radical Pathways in Dediazonization and Subsequent Derivatization

The replacement of the diazonium group, a process known as dediazonization, can proceed through radical pathways. These reactions are crucial for introducing a variety of substituents onto the aromatic ring that are not easily accessible through other synthetic routes.

Gomberg-Bachmann Reaction : This reaction facilitates aryl-aryl bond formation. vedantu.com It involves the treatment of a diazonium salt with an aromatic compound, often in the presence of a base. The reaction proceeds via an aryl radical intermediate, which then attacks the other aromatic ring to form a biaryl compound. vedantu.com While versatile, this reaction can sometimes result in low yields due to competing side reactions. mycollegevcampus.com

Meerwein Arylation : This reaction involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a copper salt. wikipedia.orgnumberanalytics.comthermofisher.com The mechanism is believed to involve the formation of an aryl radical, which then adds to the double bond of the alkene. wikipedia.orgnumberanalytics.com This process is valuable for the synthesis of arylated alkenes and other functionalized products. wikipedia.orgthermofisher.com

Nucleophilic Displacement of the Diazonium Group

The diazonium group is an excellent leaving group as dinitrogen gas (N₂), facilitating its displacement by a wide array of nucleophiles. smolecule.comresearchgate.net

Sandmeyer Reaction : This well-known reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. byjus.comwikipedia.org The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, involving a single electron transfer from the copper(I) catalyst to the diazonium salt, which generates an aryl radical and nitrogen gas. byjus.comwikipedia.org

Schiemann Reaction : For the introduction of fluorine, the Balz-Schiemann reaction is employed. byjus.comwikipedia.org This involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt, which is typically prepared by treating the diazonium salt with fluoroboric acid (HBF₄). byjus.comwikipedia.orgdoubtnut.com The process yields an aryl fluoride, nitrogen gas, and boron trifluoride. byjus.comdoubtnut.com Unlike the Sandmeyer reaction, this process does not typically require a metal catalyst. wikipedia.org

Coupling Reactions

The ability of this compound to undergo coupling reactions is central to its synthetic utility, particularly in the fields of dye chemistry and materials science.

Azo Coupling Reactions for Chromophore and Functional Material Synthesis

Azo coupling is a cornerstone of the dye industry, responsible for the production of a vast array of brightly colored azo dyes. cuhk.edu.hkijirset.com This reaction involves the electrophilic attack of the this compound cation on an activated aromatic ring of a coupling partner, such as a phenol or an aromatic amine. wikipedia.orgvulcanchem.com The resulting azo compounds possess an extended conjugated system (Ar-N=N-Ar'), which is responsible for their characteristic colors. cuhk.edu.hk The sulfonate group in this compound enhances the water solubility of the resulting dyes. vulcanchem.com

Table 1: Examples of Azo Dyes Synthesized from Diazonium Salts

| Diazonium Component | Coupling Component | Resulting Dye Class/Example |

|---|---|---|

| This compound | Phenols, Naphthols | Water-soluble azo dyes vulcanchem.comresearchgate.net |

| Benzenediazonium chloride | Naphthalen-2-ol | Orange-red dye wikipedia.org |

| 4-Aminoantipyrine diazonium salt | Malononitrile | Azo disperse dyes sapub.org |

Diazoamino Coupling with Heterocyclic and Cyclic Amines

When this compound reacts with primary or secondary amines, particularly under neutral or slightly alkaline conditions, diazoamino compounds, also known as triazenes, are formed. wikipedia.org This reaction involves the coupling of the diazonium ion with the nitrogen atom of the amine. wikipedia.orgmdpi.com A simple and convenient method has been developed for the synthesis of water-soluble potassium salts of 4-substituted aminoazobenzenesulfonic acids by reacting insoluble 4-sulfobenzenediazonium chloride with various cyclic and heterocyclic amines such as pyrrolidine, piperidine, and morpholine. mdpi.com The formation of triazenes can sometimes be a competing side reaction during diazotization if conditions are not sufficiently acidic, leading to coupling between the formed diazonium salt and remaining unreacted amine. researchgate.net

Table 2: Research Findings on Diazoamino Coupling

| Reactants | Product Type | Key Findings | Reference |

|---|---|---|---|

| 4-Sulfobenzenediazonium chloride and various cyclic/heterocyclic amines (pyrrolidine, piperidine, morpholine, etc.) | Potassium salts of 4-substituted aminoazobenzenesulfonic acids | A simple and convenient synthetic method was developed, yielding water-soluble compounds. | mdpi.com |

| Diazonium salts and primary or secondary amines | Triazenes | The reaction is a general method for preparing triazenes and is typically carried out under mild, basic conditions. | wikipedia.org |

Transition Metal-Catalyzed Transformations

This compound serves as a versatile arylating agent in a variety of transition metal-catalyzed reactions. The high reactivity of the diazonium group, which readily undergoes dediazoniation to form a highly reactive aryl cation or radical, makes it an attractive substrate for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been extensively studied and have proven to be highly efficient for these transformations.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. rsc.org this compound has been successfully employed as an arylating agent in several of these transformations, including the well-known Suzuki-Miyaura and Heck reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org In the context of this compound, it reacts with arylboronic acids to form biaryl compounds. The reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups. researchgate.net The general mechanism involves the oxidative addition of the aryldiazonium salt to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orgresearchgate.net

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. numberanalytics.comorganic-chemistry.org Arenediazonium salts, including this compound, have been shown to be superior to aryl halides in some Heck-type reactions due to the high reactivity of the diazonium group. psu.edu The reaction of this compound with various alkenes, catalyzed by a palladium complex, leads to the formation of arylated alkenes. nih.govnih.gov The mechanism is believed to proceed through oxidative addition of the diazonium salt to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to give the product and a palladium-hydride species, which is then converted back to the active catalyst. numberanalytics.compkusz.edu.cn

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryldiazonium Salts

| Reaction Name | Coupling Partner | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complex | Biaryl | libretexts.orgresearchgate.net |

| Heck | Alkene | Pd(0) complex | Substituted Alkene | psu.edunih.gov |

Carbon-Heteroatom Bond Forming Reactions

Beyond carbon-carbon bond formation, transition metal catalysis enables the formation of carbon-heteroatom bonds using this compound as the aryl source. libretexts.orgnih.govnumberanalytics.com These reactions are crucial for the synthesis of a wide array of functional molecules. For instance, palladium-catalyzed reactions can be employed to form carbon-sulfur bonds. An example is the synthesis of sulfinic acids by reacting diazonium tetrafluoroborates with sulfur dioxide and hydrogen in the presence of a palladium on carbon (Pd/C) catalyst. psu.edu Similarly, carbon-boron bonds can be formed through a palladium-catalyzed reaction of arenediazonium salts with bis(pinacolato)diboron. psu.edu Copper catalysts have also been utilized for carbon-heteroatom bond formation, such as in the synthesis of diaryl ethers from phenols and aryl halides.

Mechanistic Insights into Catalytic Cycles

The catalytic cycles of palladium-catalyzed reactions involving aryldiazonium salts have been the subject of detailed mechanistic studies. researchgate.netpkusz.edu.cn For both Suzuki-Miyaura and Heck reactions, the cycle is generally initiated by the oxidative addition of the aryldiazonium salt to a palladium(0) species. libretexts.orgpkusz.edu.cn This step is often very fast. pkusz.edu.cn

In the Suzuki-Miyaura reaction , the resulting arylpalladium(II) intermediate then undergoes transmetalation with the organoboron compound. libretexts.orgresearchgate.net This step typically requires a base to activate the boronic acid. The final step is reductive elimination from the resulting diorganopalladium(II) complex to form the C-C bond of the biaryl product and regenerate the catalytically active Pd(0) species. libretexts.orgresearchgate.net Studies using techniques like ESI-MS have helped to identify key intermediates in the catalytic cycle. researchgate.net

In the Heck reaction , following the initial oxidative addition, the alkene coordinates to the arylpalladium(II) complex. pkusz.edu.cn This is followed by migratory insertion of the alkene into the palladium-aryl bond. The final product is formed via β-hydride elimination, which also produces a palladium(II)-hydride species. numberanalytics.compkusz.edu.cn A base is required to regenerate the Pd(0) catalyst from this hydride species, thus closing the catalytic cycle. numberanalytics.com The selectivity of the Heck reaction can be influenced by the nature of the catalyst and the substrates. nih.govnih.gov

Reduction and Other Advanced Derivatization Reactions

Beyond transition metal-catalyzed cross-coupling reactions, this compound can undergo other transformations, including reduction and various derivatization reactions. researchgate.netgcms.czchromatographyonline.com

Reduction of the diazonium group can lead to the formation of the corresponding arene, effectively removing the diazonium functionality. This can be achieved using various reducing agents. For example, triphenylphosphine (B44618) has been reported to reduce arenediazonium salts to the corresponding arene, with the triphenylphosphine being converted to triphenylphosphine oxide. psu.edu This type of reaction highlights a potential side reaction to be considered in palladium-catalyzed processes where phosphine (B1218219) ligands are employed.

Advanced derivatization reactions refer to a broad category of chemical modifications to a molecule to alter its properties for specific applications, such as improving its analytical detection. researchgate.netnih.govspectroscopyonline.com In the context of this compound, its reactive nature allows it to be used as a derivatizing agent itself. For instance, it is used to functionalize materials like biochar to introduce sulfonic acid groups, thereby creating solid acid catalysts. nih.govbohrium.com This process involves the reaction of the diazonium salt with the surface of the carbon material.

Applications of 4 Diazoniobenzenesulfonate in Organic Synthesis and Materials Science

Advanced Organic Synthesis

In the realm of organic synthesis, 4-diazoniobenzenesulfonate serves as a key building block for the construction of diverse molecular architectures, ranging from vibrant dyes to complex biaryl systems.

Construction of Azo Dyes and Related Functional Organic Molecules

The most prominent application of this compound is in the synthesis of azo dyes. ucv.ro These synthetic colorants are characterized by the presence of one or more azo (-N=N-) groups, which act as chromophores. The synthesis involves a diazo coupling reaction where the this compound acts as the diazonium component, reacting with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine (the coupling component). ucv.rocuny.edujournalijar.com

The specific color of the resulting azo dye is influenced by the chemical nature of the coupling component and any substituents present on the aromatic rings. journalijar.com For instance, the reaction of this compound with 6-hydroxynaphthalene-2-sulfonic acid yields the bright orange-yellow dye known as Sunset Yellow FCF (Yellow 6). cuny.edu Similarly, coupling with α-naphthol produces a distinct azo dye. journalijar.com The reaction is typically carried out in a weakly acidic, neutral, or basic medium. cuny.edu

A notable example is the Griess test, a chemical analysis method for detecting nitrite (B80452) ions. In this test, sulfanilic acid is diazotized by nitrite ions to form this compound, which then couples with N-(1-naphthyl)ethylenediamine to produce a brightly colored azo dye, allowing for colorimetric quantification. ucv.ro

| Diazonium Component | Coupling Component | Resulting Azo Dye/Product | Application |

| This compound | 6-hydroxynaphthalene-2-sulfonic acid | Sunset Yellow FCF (Yellow 6) | Food colorant cuny.edu |

| This compound | α-naphthol | Azo Dye | Colorant journalijar.com |

| This compound | N-(1-naphthyl)ethylenediamine | Pink-red azo dye | Nitrite detection (Griess test) ucv.ro |

Synthesis of Biaryl Compounds and Complex Aromatic Scaffolds

Beyond dye synthesis, diazonium salts, including this compound, are valuable reagents for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The Gomberg-Bachmann reaction, for example, involves the coupling of an aromatic diazonium salt with an arene to form a biaryl. libretexts.org While traditional methods sometimes result in low yields due to side reactions, modern variations, such as using diazonium tetrafluoroborates with phase-transfer catalysts or employing palladium-catalyzed cross-coupling reactions, have improved efficiency. psgcas.ac.inlibretexts.org

Palladium-catalyzed reactions, such as the Suzuki coupling, can utilize aryldiazonium salts as coupling partners with boronic acids to create unsymmetrical biaryls with good functional group tolerance. psgcas.ac.inorganic-chemistry.org These methods provide a powerful tool for constructing complex aromatic scaffolds found in many pharmaceuticals and functional materials. Another approach involves the in-situ generation of arylmetal species from the decarboxylation of aromatic carboxylates, which then participate in palladium-catalyzed cross-coupling with aryl halides to form biaryls. nih.gov

Derivatization of Aromatic Substrates for Novel Chemical Entity Libraries

Aryl diazonium salts are considered versatile building blocks in organic synthesis for the derivatization of aromatic compounds. nih.gov Recent advancements have focused on transformations involving radical intermediates generated through thermal, photochemical, or electrochemical means. nih.gov These methods expand the toolkit for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis and modification of complex molecules. nih.gov

The ability to introduce a wide range of functional groups onto an aromatic ring via a diazonium intermediate makes this compound a useful tool for generating libraries of novel chemical entities for drug discovery and materials science research. The reactions are often efficient and can be adapted for various aromatic and heteroaromatic substrates.

Materials Science and Engineering

The unique properties of this compound also lend themselves to applications in materials science, particularly for modifying the surfaces of carbon-based materials.

Surface Functionalization of Carbon-Based Materials

The functionalization of carbon materials is crucial for enhancing their properties and expanding their applications. mdpi.com Diazonium chemistry provides a robust method for covalently attaching functional groups to the surfaces of materials like glassy carbon, carbon black, and nanostructured carbons. mdpi.comnih.govmdpi.com The process typically involves the reduction of the diazonium salt at the carbon surface, leading to the formation of an aryl radical that subsequently bonds to the surface. nih.gov

This surface modification can alter the material's surface energy, solubility, and electronic properties, making it suitable for a wider range of applications, including the development of sensors and new composite materials. mdpi.com

Grafting onto Activated Carbon and Graphene Architectures

The high surface area and porous nature of activated carbon make it an excellent substrate for functionalization. The grafting of this compound onto activated carbon can be achieved spontaneously under mild conditions. researchgate.net This process introduces benzenesulfonic acid groups onto the carbon surface, which can enhance its properties for applications such as catalysis or adsorption.

Similarly, graphene, a two-dimensional sheet of carbon atoms, can be functionalized using diazonium salts to tune its electronic and physical properties. mdpi.comnih.gov The covalent attachment of aryl groups from diazonium salts can transform the sp²-hybridized carbon atoms of graphene into sp³-hybridized carbons, which can be observed through techniques like Raman spectroscopy. mdpi.com This modification can improve the dispersibility of graphene in various solvents and create active sites for further chemical reactions. mdpi.comd-nb.info For instance, a "grafting ink" composed of an aryl diazonium salt and dimethyl sulfoxide (B87167) (DMSO) has been developed for the facile and controllable covalent functionalization of graphene at room temperature. nih.gov This method allows for the direct writing and patterning of functionalized graphene. nih.gov

| Carbon Material | Functionalization Method | Resulting Surface Group | Potential Application |

| Activated Carbon | Spontaneous reduction of in-situ generated diazonium ions | Benzenesulfonic acid | Catalysis, Adsorption researchgate.net |

| Graphene | Electrochemical reduction of diazonium salt | Aryl groups | Tunable electronics, Composites mdpi.com |

| Graphene | "Grafting ink" with aryl diazonium salt and DMSO | Aryl groups | Patterned functionalization, Sensors nih.gov |

| Carbon-based solid acid catalyst | Sulfonation with this compound | Sulfonic acid groups (-SO3H) | Catalyst for biomass conversion bohrium.com |

Modification of Inorganic Nanoparticles (e.g., Lithium Iron Phosphate)

The surface modification of inorganic nanoparticles with aryl diazonium salts is a strategy employed to enhance their performance and compatibility with surrounding media. nih.gov This technique creates robust, covalently bonded organic layers on the nanoparticle surface. mdpi.comresearchgate.net

While direct modification of lithium iron phosphate (B84403) (LiFePO4) with this compound is not extensively documented, a closely related process has been successfully applied to carbon-coated LiFePO4 (LFP/C). In one study, LFP/C was chemically grafted with benzene-trifluoromethylsulfonimide groups through the spontaneous reduction of in situ generated diazonium ions. researchgate.net This modification resulted in a more hydrophilic surface, which improved the wettability of the cathode material by the electrolyte. researchgate.net The enhanced interface led to lower charge-transfer resistance and superior capacity retention, with the modified cathode maintaining its performance after 200 charge/discharge cycles at a 1C rate. researchgate.net

The general applicability of this method extends to other inorganic nanomaterials. For instance, diazonium salt chemistry has been used to cap iron oxide (Fe2O3) and titanium dioxide (TiO2) nanoparticles. nih.gov In one case, TiO2 nanoparticles were modified with 4-diphenylamine groups via the corresponding diazonium salt to create a composite that efficiently catalyzed the degradation of methyl orange dye under UV light. nih.gov Similarly, 2D materials like Ti3C2 have been functionalized using 4-sulfonylbenzenediazonium to improve their super-capacitive performance. nih.gov These examples underscore the potential of diazonium salts, including this compound, as effective agents for tailoring the surface properties of a wide array of inorganic nanoparticles for specific applications. nih.govresearchgate.net

Catalyst Development and Engineering

This compound plays a crucial role in the development of advanced solid acid catalysts, particularly those derived from sustainable sources like biomass. The compound serves as an efficient sulfonating agent, grafting sulfonic acid (-SO3H) groups onto carbonaceous materials.

The synthesis of sulfonated solid acid catalysts often involves a multi-step process where a carbon precursor is first carbonized and then functionalized. Biochar, derived from biomass, is a common and sustainable starting material.

In a typical procedure, activated biochar is functionalized using this compound to introduce -SO3H groups onto its surface. mdpi.comnih.govscirp.org This method has been used to create active sites on biochar catalysts for biodiesel production. nih.gove-bookshelf.de The resulting materials are characterized by a high surface area and a significant sulfur content. mdpi.comscirp.org For example, an active sites-engineered biochar catalyst functionalized with this compound (referred to as 4-DBS) possessed a high surface area of 1196.13 m²/g and a sulfur content of 1.9 mmol/g. mdpi.comscirp.org

Another approach involves the high-temperature carbonization of precursors like calcium gluconate, followed by sulfonation with this compound at room temperature to produce a novel carbon-based solid acid catalyst. researchgate.netscielo.org.mx Similarly, carbon catalysts have been synthesized from coal through an arylation diazonium salt reduction approach using 4-aminobenzenesulfonic acid, which is converted to the diazonium salt in situ. dntb.gov.ua This process yields catalysts with a high density of 4-sulfophenyl groups (up to 0.97 mmol/g) and strong acidity. dntb.gov.ua These synthesis strategies demonstrate that this compound is a key reagent for producing robust solid acid catalysts with tunable acid site densities from various carbon sources. e-bookshelf.de

Sulfonated solid acid catalysts prepared using this compound are highly effective in biomass conversion processes, such as the dehydration of C5 sugars (e.g., xylose) to produce furfural (B47365). mdpi.com Furfural is a valuable platform chemical, and using solid acid catalysts offers advantages like easier product separation, reduced reactor corrosion, and catalyst reusability.

A novel carbon-based solid acid catalyst, SC-GCa-800, prepared by carbonizing calcium gluconate and sulfonating with this compound, has shown high efficiency in converting xylose to furfural. researchgate.netscielo.org.mx In a 1,4-dioxane (B91453) solvent system, this catalyst achieved a 76.9% furfural yield from xylose at 140°C in just 40 minutes. scielo.org.mx The catalyst's high activity was attributed to its high acidity, significant BET surface area, and porous structure. scielo.org.mx Importantly, it remained stable and could be recycled five times without a major loss in catalytic activity. scielo.org.mx

These catalysts are also effective for converting raw lignocellulosic biomass. Sulfonated carbon microspheres have been used to convert corncob, corn straw, and Eucalyptus sawdust into furfural with yields exceeding 70%. mdpi.com The Brønsted acid sites provided by the sulfonic acid (-SO3H) groups are essential for the catalytic dehydration of xylose to furfural. mdpi.com

Preparation of Sulfonated Solid Acid Catalysts from Biochar and Carbonaceous Precursors

Electrochemical Applications and Electrocatalyst Modification

Aryl diazonium salts are widely used to modify electrode surfaces for various electrochemical applications, including the development of sensors and electrocatalysts. The reaction facilitates the covalent attachment of functional aryl layers to conductive surfaces, creating stable and robust interfaces.

This compound and its derivatives are among the sulfonating agents used to functionalize materials like graphene for electrochemical purposes. For example, 4-sulfobenzenediazonium salts (4SBD) have been studied as a bandgap modifier for graphene, which is critical for developing electronic devices and gas sensors. The modification of graphene with these sulfonyl-containing groups can enhance its electronic sensitivity to gases like ammonia (B1221849).

The general strategy of using diazonium salts extends to modifying nanocatalysts. In a related example, gold nanoparticles were modified using 4-carboxybenzenediazonium (B3187778) tetrafluoroborate (B81430) for the electro-oxidation of ethanol. This demonstrates the principle that attaching functional aryl layers via diazonium chemistry can tune the catalytic properties of metal nanoparticles for fuel cell applications. The covalent grafting prevents the leaching of functional layers, which is a common problem with physically adsorbed species, leading to more durable and effective electrocatalysts. nih.gov This stability is crucial for applications in harsh electrochemical environments. mdpi.com

Lithographic Systems and Photo-patterning Technologies

Diazo photoresists, which utilize diazonium salts as the photosensitive component, are fundamental to photolithography, printed circuit board (PCB) manufacturing, and other microfabrication technologies. nih.gov The process hinges on a photochemical reaction where exposure to ultraviolet (UV) light alters the chemical nature of the diazonium salt. nih.gov

When a diazo photoresist is exposed to UV radiation (typically in the 380 to 410 nm range), the diazonium salts in the exposed areas decompose. This decomposition destroys their ability to couple with other molecules to form a dye. researchgate.net In a typical negative photoresist system, this decomposition leads to the insolubilization of the exposed area. For instance, in a two-layer resist system using 4-diazo-N,N-dimethylaniline chloride zinc chloride double salt, the decomposition of the diazonium salt in the bottom layer causes it to become insoluble, allowing for the creation of fine patterns after development.

In an alternative "fade-out" image process, the exposure to light transforms the diazonium salt, which is a color precursor, into a species that can no longer form a colored azo dye. researchgate.net The unexposed areas retain the diazonium salt, which then reacts with a coupler molecule during development (often in an ammonia vapor environment) to form a strongly colored dye, creating the final image. researchgate.net The high resolution and processing ease of diazo-based systems make them highly valuable in technologies requiring precise patterning. nih.gov

Advanced Spectroscopic and Computational Investigations of 4 Diazoniobenzenesulfonate Systems

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for elucidating the structural and compositional aspects of materials modified with 4-diazoniobenzenesulfonate. These methods offer a window into the molecular world, revealing functional groups, surface characteristics, and the outcomes of chemical reactions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Modified Materials

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a sample. mt.com These techniques are highly effective for identifying functional groups and tracking changes in chemical structure during the modification of materials with this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. mdpi.com It is particularly useful for identifying characteristic functional groups. For instance, in a study involving the functionalization of activated biochar with this compound, FTIR analysis is a key characterization method. researchgate.net The resulting sulfonated biochar catalyst exhibits specific IR absorption bands that confirm the successful grafting of the sulfonate groups. researchgate.net

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. mt.com It provides complementary information to FTIR and is particularly advantageous for studying aqueous systems and materials with low concentrations of the target functional group. mt.com In the analysis of colored fibers, both FT-IR and Raman spectroscopy have been used to characterize the material, with each technique offering unique insights into the sample's composition. spectroscopyonline.com

A comparison of the general capabilities of FTIR and Raman spectroscopy is presented below:

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of IR radiation | Inelastic scattering of laser light |

| Sample Type | Solids, liquids, gases | Solids, liquids, gases |

| Information | Functional groups, molecular structure | Molecular structure, crystal lattice vibrations |

| Strengths | Well-established, extensive spectral libraries | Good for aqueous samples, non-destructive |

| Limitations | Water can be a strong interferent | Can be affected by fluorescence |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. brighton-science.com XPS is a powerful tool for analyzing the surfaces of materials modified with this compound, providing critical data on the success of the functionalization process. d-nb.infomdpi.com

The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. brighton-science.com In a study on the functionalization of activated biochar, XPS was used to confirm the presence of sulfur and to determine its chemical state, verifying the successful sulfonation. researchgate.net The binding energies of the S 2p, C 1s, and O 1s electrons provide definitive evidence of the sulfonic acid groups attached to the carbonaceous surface.

Key information obtained from XPS analysis includes:

Elemental Composition: Quantifies the elements present on the surface.

Chemical State: Differentiates between different oxidation states and chemical environments of an element.

Surface Coverage: Can be used to estimate the density of functional groups on a surface.

Nuclear Magnetic Resonance (NMR) Studies of Organic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. It is particularly valuable for characterizing the products of reactions involving this compound. For instance, in the synthesis of biodiesel using a sulfonated biochar catalyst, NMR is used to analyze the final product. researchgate.net

¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of organic molecules. In the context of reactions with this compound, NMR can confirm the formation of new C-C or C-heteroatom bonds and elucidate the stereochemistry of the products. For example, in Mizoroki-Heck reactions utilizing 4-phenoldiazonium salts, NMR spectroscopy was instrumental in elucidating the structures of the resulting compounds. researchgate.net

Thermal Analysis (TGA) for Decomposition Behavior in Formulations

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is crucial for evaluating the thermal stability and decomposition behavior of materials and formulations containing this compound derivatives. longdom.orglpdlabservices.co.uk

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools to complement experimental studies by offering a deeper understanding of the electronic structure and reactivity of molecules like this compound. scienceopen.comakj.az

Quantum Chemical Reactivity Descriptors and Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to investigate the electronic properties and reactivity of this compound. akj.azpeerj.com These calculations can predict various reactivity descriptors that help in understanding and predicting the chemical behavior of the molecule.

Key quantum chemical descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculating the partial charges on each atom provides insight into the polarity of bonds and the reactivity of different sites within the molecule. mdpi.com

For this compound, computational studies can elucidate the nature of the diazonium group, its electrophilicity, and how it interacts with different nucleophiles or surfaces. csic.es These theoretical insights are invaluable for designing new catalysts and materials with tailored properties. mdpi.com

Mechanistic Probing via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate reaction mechanisms of aryl diazonium salts, including this compound. These theoretical calculations provide molecular-level insights into reaction pathways, transition states, and the electronic properties that govern the compound's reactivity, particularly in processes like thermal decomposition and surface grafting.

A key application of DFT is in studying the covalent functionalization of surfaces, a process where this compound is widely used as a grafting agent. Studies on the modification of sp2 carbon materials like graphene with 4-sulfobenzenediazonium (4SBD), the cationic component of this compound, have provided detailed mechanistic understanding. rsc.orgspringerprofessional.de The process typically begins with the spontaneous loss of dinitrogen (N₂) from the diazonium salt to form a highly reactive aryl radical. This radical then rapidly forms a stable, covalent bond with the target surface. science.gov

DFT simulations have been employed to model the adsorption of the 4-sulfobenzene radical onto a graphene lattice. rsc.orgresearchgate.net These calculations determine the most energetically favorable adsorption sites and the nature of the chemical bond formed. For instance, the chemisorption of the 4-sulfobenzene radical on graphene is found to be an exothermic process, with a calculated adsorption energy that indicates the formation of a strong covalent bond. rsc.org The electron-withdrawing nature of the sulfonate group (-SO₃⁻) is shown to enhance the efficiency of this binding to the surface. rsc.org

The table below summarizes key parameters calculated using DFT for the chemisorption of a 4-sulfobenzene group on a graphene surface.

| Calculated Parameter | Value | Description | Source |

| Chemisorption Energy (Echemads) | -1.34 eV | The energy released upon covalent bond formation between the radical and the surface, indicating a stable graft. | rsc.org |

| C-C Bond Length (dij) | 1.565 Å | The distance between the aryl carbon and the surface carbon atom, consistent with a sp³ covalent bond. | rsc.org |

Furthermore, DFT is crucial for understanding the electronic perturbations that occur upon grafting. Spin-polarized DFT calculations on 4SBD-modified graphene reveal that the covalent functionalization breaks the symmetry of the graphene sublattices. rsc.org This symmetry breaking induces a net magnetic moment and can lead to the opening of a bandgap in the graphene sheet, transforming it from a zero-gap semimetal into a semiconductor. rsc.orgresearchgate.net These theoretical findings are critical for designing new materials for electronic applications, such as chemical sensors. rsc.org

Mechanistic studies on the thermal decomposition of related aromatic diazonium salts have also been clarified by DFT calculations. maxapress.com These computations help to identify critical intermediates and map out the thermodynamic profiles of the decomposition pathway, offering deeper insights into the compound's stability and potential thermal hazards. maxapress.com Similarly, DFT has been used to investigate the reaction mechanisms of arenediazonium salts within different solvent environments, such as deep eutectic solvents, revealing how the solvent matrix can initiate and influence the reduction reaction. uniroma1.itrsc.org

Molecular Dynamics Simulations for Intermolecular Interactions in Matrices

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing researchers to model its movement and intermolecular interactions within various matrices, such as surfactant layers, polymer films, or solvent environments. asu.eduresearchgate.net These simulations track the atomic positions over time, providing a detailed picture of how the diazonium compound interacts with its surroundings, which is essential for controlling functionalization processes and understanding its behavior in complex systems. acs.org

A significant application of MD simulations has been to understand the functionalization of carbon nanotubes (CNTs) with aryl diazonium salts in the presence of surfactant matrices. asu.eduacs.orgnih.gov In these systems, the surfactant molecules adsorb onto the CNT surface, creating a matrix that modulates the interaction of the diazonium ion with the nanotube. MD simulations can calculate the free energy of adsorption of the diazonium ion onto the surfactant-coated surface, revealing how the matrix affects the reaction. acs.org

The simulations show that several types of intermolecular forces govern the behavior of the diazonium ion within the matrix:

Electrostatic Interactions : The positively charged diazonium group ([N₂]⁺) and the negatively charged sulfonate group (SO₃⁻) of this compound lead to strong electrostatic interactions with charged head groups of surfactant molecules in the matrix. Anionic surfactants can repel the sulfonate group while attracting the diazonium cation, influencing its orientation and proximity to the surface. asu.edu

Steric Hindrance : The physical structure of the matrix can sterically block the diazonium ion from reaching the reactive surface, thereby controlling the extent of functionalization. asu.edu

Synergistic Binding : MD simulations reveal that diazonium ions can exhibit synergistic binding, interacting simultaneously with both the target surface and the charged components of the surrounding matrix. acs.org

The table below summarizes the key intermolecular interactions of aryl diazonium ions in matrices as investigated by MD simulations.

| Interaction Type | Description | Significance in Matrix | Source |

| Electrostatic Attraction/Repulsion | Forces between the charged diazonium/sulfonate groups and charged species in the matrix (e.g., surfactant heads). | Governs the ability of the diazonium ion to access the target surface. | asu.edunih.gov |

| Steric Exclusion | The physical blocking of the diazonium ion by the matrix components. | Affects the rate and extent of surface functionalization. | asu.edu |

| van der Waals Forces | Non-specific attractive/repulsive forces between the aryl ring and hydrophobic parts of the matrix. | Contributes to the overall adsorption energy and stability within the matrix. | researchgate.net |

| Hydrogen Bonding | Potential interactions between the sulfonate group and hydrogen-bond donor molecules in the matrix (e.g., water, polyols). | Influences solubility and orientation in protic matrices. | uniroma1.it |

In another application, MD simulations have been combined with DFT to study the functionalization of C60 fullerenes with aryl radicals derived from diazonium salts. researchgate.net After DFT provides insights into the grafting mechanism, MD simulations are used to evaluate the solvation and dispersibility effects of the grafted functional groups. This helps predict how the newly functionalized material will interact with a solvent matrix, which is crucial for its application in areas like solar cells or biological systems. researchgate.net

Stability and Decomposition Dynamics of 4 Diazoniobenzenesulfonate

Factors Influencing Thermal Stability

The thermal stability of 4-diazoniobenzenesulfonate is not an intrinsic, fixed property but is significantly influenced by both internal molecular features and its external environment.

The electronic nature of substituents on the benzene (B151609) ring also exerts a strong influence on the thermal stability of aryldiazonium salts. The diazonium group is strongly electron-withdrawing. wikipedia.org Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (B1213986) (-OCH₃) or alkyl groups, can increase the stability of the diazonium salt. numberanalytics.comlongdom.org This stabilization is achieved by delocalizing the positive charge of the diazonium group through resonance, thereby strengthening the C-N bond. cuetmock.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can decrease the stability of the diazonium salt by further destabilizing the already electron-deficient diazonium group. numberanalytics.comlongdom.org Studies have shown that ortho and para electron-donating substituents, in particular, improve stability. shu.ac.uk

The following table summarizes the general effects of counterions and substituents on the thermal stability of aryldiazonium salts.

| Factor | Effect on Thermal Stability | Rationale |

| Counterion Size | Larger counterions increase stability | Reduced ion-pairing and nucleophilicity (e.g., BF₄⁻ > Cl⁻) researchgate.netwikipedia.org |

| Electron-Donating Groups (EDGs) | Increase stability | Delocalization of positive charge through resonance numberanalytics.comcuetmock.com |

| Electron-Withdrawing Groups (EWGs) | Decrease stability | Increased positive charge on the diazonium group numberanalytics.com |

In the solid state, the stability of this compound is not solely dependent on its inherent molecular structure but is also significantly affected by the composition of the surrounding matrix. The components of the formulation can either stabilize or accelerate the decomposition of the diazonium salt.

Research into the stability of diazonium salts in lithographic printing plate formulations revealed that the decomposition is often a free-radical-based process. shu.ac.uk This process is accelerated by the presence of electron-donating solvents within the matrix. shu.ac.uk The interaction with other components, such as cresols and novolaks, can also influence the rate of decomposition. shu.ac.uk

Conversely, specific additives can be incorporated into the matrix to enhance stability. The inclusion of crown ethers and high-molecular-weight polyethers has been shown to significantly improve the stability of diazonium salts. shu.ac.uk These molecules can encapsulate the diazonium cation, shielding it from destabilizing interactions and reactions. The use of certain surfactants has also been found to improve the stability of diazonium salt solutions, preventing discoloration and precipitate formation. google.com Furthermore, grafting diazonium salts onto solid supports, such as polymers or nanoparticles, can enhance their thermal stability, creating more robust and reusable materials. nih.govnih.govmdpi.com

The table below provides examples of how matrix components can affect the stability of this compound.

| Matrix Component | Effect on Stability | Mechanism of Action |

| Electron-donating solvents | Decrease | Accelerates free-radical decomposition shu.ac.uk |

| Crown ethers | Increase | Encapsulation and shielding of the diazonium cation shu.ac.uk |

| High-molecular-weight polyethers | Increase | Steric hindrance and stabilization shu.ac.uk |

| Surfactants | Increase | Prevents aggregation and decomposition in solution google.com |

| Polymer supports | Increase | Immobilization and reduced reactivity nih.gov |

Role of Counterions and Substituent Effects on Thermal Stability

Photolytic Decomposition Mechanisms

This compound and other aryldiazonium salts are sensitive to light, particularly in the near-UV or violet region of the spectrum. chemeurope.combyjus.com This photosensitivity is the basis for their use in certain document reproduction processes, such as diazo printing. chemeurope.comgoogle.com

Upon absorption of light, the diazonium salt can undergo decomposition. The primary photolytic process involves the cleavage of the carbon-nitrogen bond. This can proceed through different pathways, often depending on the solvent and other reaction conditions. One common mechanism is heterolytic cleavage, where the C-N bond breaks to form an aryl cation and a molecule of nitrogen gas (N₂). shu.ac.ukcore.ac.uk This highly reactive aryl cation can then react with surrounding solvent molecules or other nucleophiles.

In some cases, photolysis can also proceed via a homolytic cleavage, generating an aryl radical and a nitrogen radical. The photolysis of aryldiazonium salts can be sensitized by other molecules, such as eosin (B541160) Y, which absorb light and then transfer energy to the diazonium salt, initiating its decomposition. beilstein-journals.org Studies have also shown that the photolysis of aryldiazonium salts can be influenced by the formation of charge-transfer complexes with solvents or other molecules in the reaction mixture. beilstein-journals.org For instance, irradiation with blue light has been shown to accelerate the reaction of diazonium salts with styrenes, even though the charge-transfer complexes are weak. researchgate.net

Comparative Mechanistic Studies of Decomposition Pathways (e.g., Free Radical versus Heterolytic)

The decomposition of this compound can proceed through two primary mechanistic pathways: heterolytic and homolytic (free radical). The predominant pathway is often dictated by the reaction conditions, such as temperature, solvent, and the presence of catalysts or initiators.

Heterolytic Decomposition: This pathway involves the cleavage of the C-N bond to form an aryl cation and nitrogen gas. nptel.ac.in This mechanism is often favored in polar solvents and under thermal conditions. core.ac.uk The resulting aryl cation is a highly reactive electrophile that can be trapped by various nucleophiles. For example, in aqueous solutions, the aryl cation reacts with water to form a phenol (B47542). core.ac.uknptel.ac.in The Schiemann reaction, which produces aryl fluorides from diazonium tetrafluoroborates, is also believed to proceed through a heterolytic mechanism involving an aryl cation intermediate. nptel.ac.inmasterorganicchemistry.com

Homolytic (Free Radical) Decomposition: This pathway involves the cleavage of the C-N bond to generate an aryl radical and nitrogen gas. nptel.ac.inresearchgate.net This mechanism is often promoted by reducing agents, such as copper(I) salts (as in the Sandmeyer reaction), or by photolysis. nptel.ac.inmasterorganicchemistry.com The aryl radical is a highly reactive species that can participate in a variety of reactions, including abstraction of atoms from solvents or addition to aromatic rings. Thermal decomposition in the presence of certain solvents can also favor a free-radical pathway. shu.ac.uk

A comparison of thermal and photolytic decomposition has suggested that thermal decomposition (thermolysis) tends to proceed via a homolytic (free radical) mechanism, while photolytic decomposition is more likely to follow a heterolytic pathway. shu.ac.uk

The following table contrasts the key features of the heterolytic and free radical decomposition pathways.

| Feature | Heterolytic Decomposition | Homolytic (Free Radical) Decomposition |

| Intermediate | Aryl cation nptel.ac.in | Aryl radical nptel.ac.in |